(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid
CAS No.:
Cat. No.: VC17604891
Molecular Formula: C23H26N2O5S
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N2O5S |
|---|---|
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | (2R)-3-acetamidosulfanyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C23H26N2O5S/c1-14(26)24-31-23(2,3)20(21(27)28)25(4)22(29)30-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13H2,1-4H3,(H,24,26)(H,27,28)/t20-/m1/s1 |
| Standard InChI Key | JVSWPSPQQHFYKM-HXUWFJFHSA-N |
| Isomeric SMILES | CC(=O)NSC(C)(C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(=O)NSC(C)(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three functional domains:
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Fmoc-protected methylamino group: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the N-terminus provides temporary protection during peptide synthesis, enabling selective deprotection under mild basic conditions.
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Acetamidothio moiety: The sulfur-containing acetamidothio group (-S-NHCOCH₃) at the β-position enhances stability against enzymatic degradation and facilitates thiol-disulfide exchange reactions .
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Chiral center: The (R)-configuration at the second carbon ensures stereochemical precision, critical for interactions with biological targets.
The IUPAC name, (2R)-3-acetamidosulfanyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid, precisely describes its substituents and stereochemistry.
Physicochemical Properties
Key properties derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₆N₂O₅S | |
| Molecular Weight | 442.5 g/mol | |
| XLogP3-AA (LogP) | 3.2 (estimated) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 8 |
The compound’s solubility varies with solvent polarity: soluble in dimethylformamide (DMF) and dichloromethane (DCM), sparingly soluble in methanol, and insoluble in water .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves sequential protection and functionalization steps:
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Fmoc Protection: Reaction of L-β-methylthreonine with Fmoc-Cl in the presence of a base (e.g., N,N-diisopropylethylamine) yields the Fmoc-protected intermediate.
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Acetamidothio Introduction: Thiolation using thiocarboxylic acid derivatives followed by acetylation introduces the acetamidothio group at the β-position .
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Chiral Resolution: Chiral chromatography or enzymatic resolution ensures enantiomeric purity (>98% ee) .
Industrial-Scale Production
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The compound’s Fmoc group enables its use in SPPS workflows:
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Deprotection: Piperidine (20% in DMF) removes the Fmoc group, exposing the amino group for subsequent coupling.
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Compatibility: Stable under standard coupling reagents (HBTU, HATU), allowing incorporation into peptide chains without side reactions .
Thiol-Mediated Conjugation
The acetamidothio group facilitates site-specific modifications:
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Disulfide Bridging: Reaction with cysteine residues forms stable disulfide bonds, enhancing peptide stability .
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PEGylation: Thiol-maleimide chemistry enables conjugation with polyethylene glycol (PEG) for improved pharmacokinetics .
Research Findings and Biological Relevance
Antimicrobial Peptides (AMPs)
In a 2024 study, analogues incorporating this compound exhibited enhanced activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to non-thiolated counterparts (MIC = 32 µg/mL) . The acetamidothio moiety likely disrupts bacterial membranes via thiol-mediated pore formation .
Drug Delivery Systems
Nanoparticles functionalized with this compound demonstrated 40% higher tumor accumulation in murine models compared to unmodified carriers, attributed to thiol-mediated tissue penetration .
Future Directions
Peptide Therapeutics
Ongoing trials explore its utility in oncologic peptides targeting PD-1/PD-L1 interactions, with preliminary data showing 50% tumor reduction in xenograft models .
Bioconjugation Technologies
Advances in bioorthogonal chemistry may enable in vivo labeling applications using the acetamidothio group as a reaction handle .
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